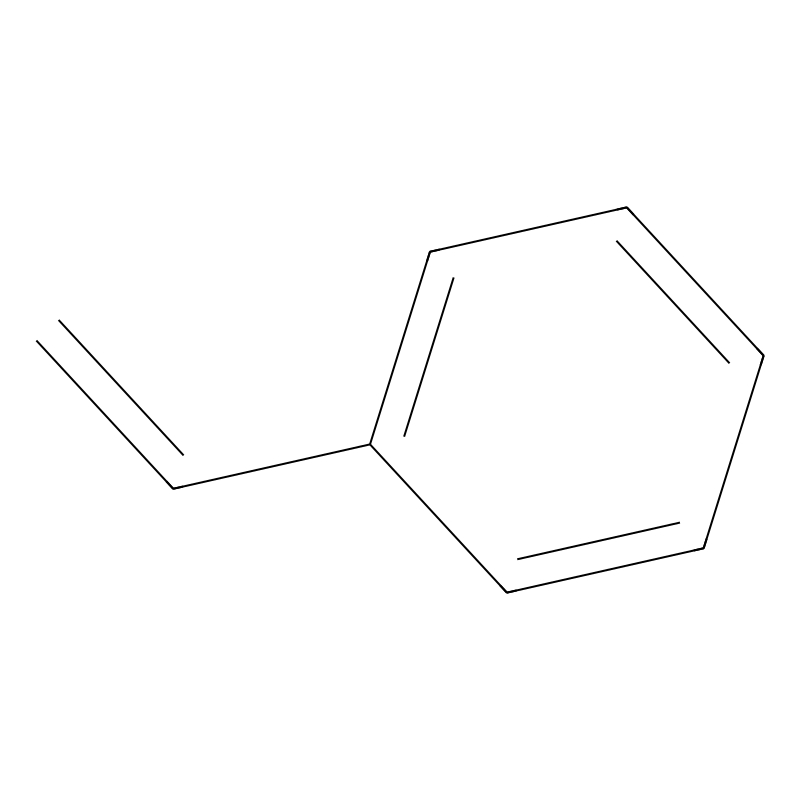

Styrene

C8H8

C6H5CHCH2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H8

C6H5CHCH2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 300 mg/L at 25 °C

Insoluble in water

Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride

Soluble in carbon disulfide, alcohol, ether, methanol, acetone

For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page.

0.31 mg/mL at 25 °C

Solubility in water, g/100ml at 20 °C: 0.03

0.03%

Synonyms

Canonical SMILES

Material Science Research:

- Polymer Synthesis: Styrene serves as a vital building block for synthesizing numerous polymers, including polystyrene, styrene-butadiene rubber (SBR), and styrene-acrylonitrile (SAN) . These polymers exhibit diverse properties, making them invaluable in materials science research. Polystyrene, for example, finds applications in creating lightweight packaging materials, while SBR is used in tire production due to its improved fuel efficiency compared to natural rubber .

- Composite Development: Styrene plays a significant role in the development of composite materials. By combining styrene with reinforcing agents like fibers, researchers can create fiber-reinforced polymer composites (FRP) with exceptional properties . These materials boast high strength-to-weight ratios, making them ideal for applications in aerospace, construction, and transportation industries.

Biomedical Research:

- Drug Delivery Systems: Researchers are exploring the potential of styrene-based materials for drug delivery systems. These materials can be designed to release drugs in a controlled manner, improving their efficacy and reducing side effects [].

- Biocompatible Materials: Styrene derivatives are being investigated for their potential use in developing biocompatible materials for implants and medical devices. These materials aim to minimize rejection and inflammation within the body.

Environmental Science Research:

- Air Quality Monitoring: Due to its presence in various industrial processes and its volatile nature, styrene is a key target for air quality monitoring []. Researchers measure styrene levels in the atmosphere to assess potential environmental risks and human exposure.

- Biodegradation Studies: Understanding the biodegradation of styrene in the environment is crucial for managing its potential impact on ecosystems. Researchers are investigating various microorganisms and their ability to degrade styrene, aiding in developing strategies for environmental remediation [].

Styrene is an aromatic hydrocarbon with the chemical formula C₈H₈, also known as vinylbenzene or phenylethylene. It is a colorless to yellowish oily liquid characterized by a sweet, flowery odor at low concentrations and a sharp, penetrating odor at higher concentrations. Styrene is primarily produced from ethylbenzene, which itself is synthesized through a Friedel-Crafts reaction between benzene and ethylene. The compound is notable for its high tendency to undergo polymerization, forming polystyrene, a widely used plastic material. Styrene occurs naturally in small amounts in certain foods and plant saps, and it is also found in emissions from internal combustion engines and tobacco smoke .

Styrene is classified as a suspected carcinogen by the International Agency for Research on Cancer (IARC) []. Exposure to styrene can occur through inhalation, ingestion, or skin contact [].

- Inhalation: Styrene exposure can irritate the respiratory system and cause central nervous system depression [].

- Ingestion: Accidental ingestion can cause gastrointestinal distress [].

- Skin Contact: Direct contact can irritate the skin and eyes [].

Chronic exposure to styrene is suspected to be neurotoxic, potentially causing effects like headaches, fatigue, and weakness [].

Safety Precautions:

- Oxidation: Styrene can be oxidized to form styrene oxide, which is an important intermediate in the synthesis of various chemicals.

- Dehydrogenation: Styrene can be produced from ethylbenzene through dehydrogenation, which involves the removal of hydrogen atoms under high temperature conditions .

- Diels-Alder Reactions: Styrene can act as a diene in Diels-Alder reactions, forming cyclohexene derivatives upon reaction with dienophiles .

Styrene is metabolized in humans primarily into styrene oxide through the action of cytochrome P450 enzymes. Styrene oxide can further react with cellular components, leading to potential toxic effects. Exposure to styrene has been associated with irritation of the skin, eyes, and respiratory tract. High levels of exposure may affect the central nervous system, causing symptoms such as nausea and fatigue. The International Agency for Research on Cancer has classified styrene as a possible human carcinogen due to limited evidence of its carcinogenicity .

Styrene is predominantly synthesized through several methods:

- Dehydrogenation of Ethylbenzene: This method accounts for about 80% of styrene production. Ethylbenzene is heated with superheated steam over an iron(III) oxide catalyst at temperatures around 600 °C. This endothermic reaction yields styrene along with hydrogen gas .

- Friedel-Crafts Alkylation: Benzene reacts with ethylene to produce ethylbenzene, which can then be dehydrogenated to yield styrene.

- Hydroperoxide Process: In this method, ethylbenzene is treated with oxygen to form ethylbenzene hydroperoxide, which subsequently decomposes to produce styrene .

- Laboratory Synthesis: Styrene can also be synthesized via the decarboxylation of cinnamic acid, although this method is less common for industrial production .

Styrene has a wide range of applications due to its versatile chemical properties:

- Polystyrene Production: Approximately two-thirds of all styrene produced is used for making polystyrene, which is used in packaging materials, insulation products, and disposable cutlery.

- Synthetic Rubber: Styrene is a key component in the production of acrylonitrile-butadiene-styrene rubber and styrene-butadiene rubber.

- Coatings and Adhesives: Styrenic polymers are used in various coatings and adhesives due to their strong adhesive properties.

- Composite Materials: Styrene-based resins are utilized in the manufacturing of composite materials for automotive and aerospace applications .

Research into the interactions of styrene with other compounds has revealed insights into its reactivity and potential hazards:

- Polymerization Inhibitors: Studies have shown that certain inhibitors can effectively prevent the spontaneous polymerization of styrene during storage and processing. Common inhibitors include hydroquinone and tert-butyl catechol .

- Thermal Runaway Risks: Investigations into the thermal stability of styrene have highlighted risks associated with high-temperature conditions that can lead to rapid polymerization and heat generation .

Several compounds share structural similarities with styrene but exhibit distinct properties or applications:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Ethylbenzene | C₈H₁₀ | Precursor to styrene; less reactive than styrene itself. |

| Vinyl Acetate | C₄H₆O₂ | Used in adhesives; more polar than styrene. |

| Acrylonitrile | C₃H₃N | Used in synthetic fibers; contains a nitrile group. |

| Phenol | C₆H₅OH | Used in resins; more polar due to hydroxyl group. |

| Toluene | C₇H₈ | Solvent; less reactive than styrene but similar structure. |

Styrene's uniqueness lies in its ability to undergo rapid polymerization while maintaining stability under controlled conditions compared to these other compounds. Its aromatic nature contributes significantly to its physical properties and versatility in various applications .

Physical Description

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber.

Liquid; Water or Solvent Wet Solid; Gas or Vapor

Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH]

Liquid

COLOURLESS-TO-YELLOW OILY LIQUID.

COLOURLESS SOLID IN VARIOUS FORMS.

Colorless to yellow, oily liquid with a sweet, floral odor.

Color/Form

Viscous liquid

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

145.3 °C

145.00 to 146.00 °C. @ 760.00 mm Hg

145 °C

293 °F

Flash Point

The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C

32.0 °C (89.6 °F) - closed cup

88 °F (31 °C) - closed cup

34.4 °C (Tag closed cup); 36.7 °C (Tag open cup).

31 °C c.c.

345-360 °C

88 °F

Heavy Atom Count

Vapor Density

Relative vapor density (air = 1): 3.6

Density

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float

0.9016 g/cu cm at 25 °C

Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1)

Relative density (water = 1): 0.91

Relative density (water = 1): 1.04-1.13

0.91

LogP

2.95

log Kow = 2.95

3.0

Odor

Aromatic odor

Sweet, floral odor

If pure, sweet and pleasant, but usually contains aldehydes that have a typical penetrating smell, sharp, sweet, and unpleasant.

Odor Threshold

Odor Threshold High: 1.9 [mmHg]

Detection odor threshold from AIHA (mean = 0.14 ppm)

Detection in water: 0.73 ppm; Chemically pure

Recognition in air: 0.047 ppm; Chemically pure

Odor Threshold Range: 0.15 to 25 ppm

Odor detection in air, 0.05 ppm (purity not specified)

For more Odor Threshold (Complete) data for Styrene (7 total), please visit the HSDB record page.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

-24 to -23 °F (NTP, 1992)

-30.65 °C

Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV

-33 °C

-30.6 °C

240 °C

-23 °F

UNII

Related CAS

28325-75-9

29967-69-9

9003-53-6

25086-18-4

25247-68-1

25820-70-6

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

Mechanism of Action

In mice, styrene is hepatotoxic, pneumotoxic, and causes lung tumors. One explanation for the mechanism of toxicity is oxidative stress/damage. Previous studies have shown decreased glutathione levels, linked to increased apoptosis, in lung homogenates and isolated Clara cells 3 hr following styrene or styrene oxide (SO) administration or in vitro exposure. The objective of the current studies was to determine what effects styrene and its active metabolites, primarily styrene oxide, had on indicators of oxidative stress and attendant apoptosis in order to understand better the mechanism of styrene-induced toxicity. Three hours following in vitro exposure of Clara cells to styrene or SO there were increases in reactive oxygen species (ROS). Following administration of styrene or styrene oxide ip, increases in ROS, superoxide dismutase (SOD), and 8-hydroxydeoxyguanosine (8-OHdG) formation were observed. Since increases in ROS have been linked to increases in apoptosis ratios of bax/bcl-2, mRNA and protein expression were determined 3-240 hr following the administration of styrene and R-styrene oxide (RSO). The bax/bcl-2 mRNA ratio increased 12 and 24 hr following R-SO and 120 hr following styrene administration. However, the bax/bcl-2 protein ratio was not increased until 240 hr following R-SO, and 24 and 240 hr following styrene administration. However, only a slight increase in caspase 3 was observed. These results indicated that oxidative stress occurred 3 hr following styrene or styrene oxide as evidenced by increased ROS and SOD. This increased ROS may be responsible for the increased 8-OHdG formation. Our findings of limited apoptosis in Clara cells following acute exposure to styrene or SO are in agreement with others and may reflect the minimal extent to which apoptosis plays a role in acute styrene toxicity. It is clear, however, that oxidative stress and oxidative effects on DNA are increased following exposure to styrene or styrene oxide, and these may play a role in the lung tumorigenesis in mice.

Vapor Pressure

6.4 [mmHg]

6.40 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 0.67

5 mmHg

Pictograms

Flammable;Irritant;Health Hazard

Impurities

Other CAS

12770-88-6

68441-35-0

68987-41-7

19361-62-7

9003-53-6

98444-30-5

Absorption Distribution and Excretion

Styrene vapors are absorbed through lung; percutaneous absorption of styrene during exposure to concentrations up to 2.5 g/cu M (600 ppm) in air is insignificant (about 2%) as compared with the respective pulmonary absorption. The percutaneous absorption of liquid styrene through skin of hand is 9-15 mg/sq cm/hr and that of aqueous solution (66-269 mg/L) is 40-180 ug/sq cm/hr. Styrene is soluble in blood and has been found in fat tissue. It was found in SC fat samples from 13/17 workers for as long as 3 days after most recent occupational exposure to more than 4.2 mg/cu M (1 ppm) styrene in air. It is rapidly depleted in breath following exposure to 420 mg/cu M (100 ppm) in air.

The tissue distribution and excretion of an oral dose of 20 mg/kg of (14)C-labeled styrene was studied in both male and female rats at various time intervals after admin. Organ with highest concn was kidney, followed by liver and pancreas. Principal route of excretion was by way of the kidneys, with 90% of dose appearing in urine within 24 hr. Less than 2% of the dose was recovered from the feces.

Styrene, it has been observed, crosses the placenta.

For more Absorption, Distribution and Excretion (Complete) data for Styrene (21 total), please visit the HSDB record page.

Metabolism Metabolites

Human P450 2A13 is the most efficient enzyme for catalyzing the metabolism of nicotine and metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). It is conceivable that P450 2A13 also metabolizes chemicals in air pollutants because this enzyme is highly expressed in the respiratory tract. In this study, /the authors/ investigated the possibility that P450 2A13 can metabolize naphthalene, styrene, and toluene, which are included in air pollutants as well as tobacco smoke, although they were known to be metabolized by P450 1A2 or 2E1. /They/ found that P450 2A13 catalyzed 1- and 2-naphthol formations from naphthalene with higher intrinsic clearances (kcat/ Km) (3.1- and 2.2-fold, respectively) than P450 1A2 and also more efficiently catalyzed the styrene 7,8-oxide formation from styrene and the benzylalcohol formation from toluene than P450 2E1. The overlapping substrate specificity of P450 2A13 with P450 2E1 was supported by the finding that P450 2A13 catalyzed chlorzoxazone 6-hydroxylation (8-fold higher value of kcat/ Km) and p-nitrophenol 2-hydroxylation (19-fold higher value of kcat/ Km), which are marker activities of P450 2E1. Thus, /the authors/ found that P450 2A13 metabolizes diverse environmental chemicals and has overlapping substrate specificities of P450 1A2 and 2E1, suggesting that P450 2A13 plays important roles in the local metabolism of environmental chemicals in the respiratory tract related to toxicity or carcinogenicity.

The current study was aimed at examining the role of cytochrome P450 (CYP450) activation and the electrophile-sensitive transient receptor potential ankyrin 1 receptor (TRPA1) in mediating the sensory irritation response to styrene and naphthalene. Toward this end, the sensory irritation to these vapors was measured in female C57Bl/6J mice during 15-min exposure via plethysmographic measurement of the duration of braking at the onset of each expiration. The sensory irritation response to 75 ppm styrene and 7 ppm naphthalene was diminished threefold or more in animals pretreated with the CYP450 inhibitor metyrapone, providing evidence of the role of metabolic activation in the response to these vapors. The sensory irritation response to styrene (75 ppm) and naphthalene (7.6 ppm) was virtually absent in TRPA1-/- knockout mice, indicating the critical role of this receptor in mediating the response. Thus, these results support the hypothesis that styrene and naphthalene vapors initiate the sensory irritation response through TRPA1 detection of their CYP450 metabolites.

The CYP2E1 has been identified as the main cytochrome P450 isoform involved in human styrene metabolism. CYP2E1 presents polymorphism in humans and the different genotypes may, at least partly, be related to the different levels of individual expression of enzyme activity. /Investigators/ studied whether the genetic polymorphisms and phenotype of CYP2E1 modulate the level of urinary styrene metabolites and if they can be used for assessing risks of occupational exposure to styrene. A population of 49 male workers exposed to styrene (average level 362.7 mg/cu m) and a control group were selected. Samples of urine, blood and buccal swab were taken to determine the urinary biological indicators (phenylglyoxylic acid and mandelic acid), to quantify mRNA of CYP2E1 in blood using RT-PCR and to analyze different polymorphisms of enzyme CYP2E1 from buccal swab. /Investigators/ found decreased expression of mRNA of the enzyme, as well as decreased excretion of the styrene metabolites in individuals carrying the CYP2E1*5B heterozygote allele (cl/c2) with respect to the wild-type homozygote (c1/c1), which indicates a reduction in the inducibility of the enzyme in the presence of this polymorphism. The results show that the combined effect of both the CYP2E1 phenotype, measured by the expression of the specific mRNA in blood samples, and the CYP2E1*5B allele genotype, may explain the variability of urinary excretion of the styrene metabolites.

For more Metabolism/Metabolites (Complete) data for Styrene (23 total), please visit the HSDB record page.

Styrene has known human metabolites that include Styrene 7,8-oxide.

Styrene may be absorbed following ingestion, inhalation, or dermal exposure. It distributes throughout the body in the blood, concentrating in the adipose tissue, kidney, and liver. The primary metabolic pathway is oxidation of the side chain by cytochrome P450 to form styrene 7,8-oxide. Styrene oxide is predominantly metabolized by epoxide hydrolase to form styrene glycol; the styrene glycol is subsequently converted to mandelic acid, phenylglyoxylic acid, and hippuric acid. Styrene 7,8-oxide can also be conjugated with glutathione to ultimately form phenylhydroxylethylmercapturic acids. A minor pathway of styrene metabolism involves the formation of phenylacetaldehyde from styrene 7,8-oxide or cytochrome P450 conversion of styrene to pheylethanol and subsequent metabolism to phenylacetic acid. An alternative minor pathway involves ring oxidation resulting in the production of styrene 3,4-oxide, which is further metabolized to 4-vinylphenol. The metabolites of styrene are excreted mainly in the urine. (T45)

Wikipedia

Aripiprazole

Biological Half Life

The human elimination half-time for styrene from adipose tissue is 2 to 4 days.

Seven male subjects were exposed to 210 mg/cu m of styrene in inspired air during 30 min at rest and three 30 min periods of work on a bicycle. About 24 hr after the exposure the mean concentration of styrene in adipose tissue was about the same level as 2-4 hr after exposure, about 3.5 mg/kg. The estimated half-life of the concn of styrene in adipose tissue was 2-4 days.

Three male employees exposed to styrene in the processing of polyester tanks were studied during a work wk. The time-weighted avg of styrene in air during the work wk was 32-85 mg/cu m. The calculated half-life in adipose tissue after exposure was 5.2 and 2.8 days. An elimination time of about 5 wk is needed before the limit of detection (0.1 mg/kg) is reached.

The half-life for styrene in rat tissues, excluding adipose tissue, is about 2 hr.

Use Classification

Hazardous Air Pollutants (HAPs)

Food additives -> Flavoring Agents

Fragrance Ingredients

Food Contaminant -> CONTAMINANT; -> JECFA Functional Classes

Hazard Classes and Categories -> Carcinogens, Flammable - 3rd degree, Reactive - 2nd degree

Cosmetics -> Film forming

Methods of Manufacturing

Styrene is produced mainly by catalytic dehydrogenation of high-purity ethylbenzene in the vapor phase. Typical catalysts are based on ferric oxide with the additives chromia (Cr2O3) (stabilizer) and potassium oxide (coke retardant). Fractionation of the product results in separation of high-purity styrene, unconverted ethylbenzene and minor reaction by-products such as toluene and benzene.

A smaller amount of styrene is produced as a co-product from a propylene oxide process. In this route, ethylbenzene is oxidized to its hydroperoxide and reacted with propylene to yield propylene oxide. The co-product methyl phenyl carbinol is then dehydrated to styrene.

From ethylene and benzene in the presence of aluminum chloride to yield ethylbenzene, which is catalytically dehydrogenated at 630 °C to form styrene.

General Manufacturing Information

Wholesale and Retail Trade

Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)

Asphalt Paving, Roofing, and Coating Materials Manufacturing

Plastics Product Manufacturing

All Other Basic Organic Chemical Manufacturing

Other (requires additional information)

Petrochemical Manufacturing

Paint and Coating Manufacturing

Adhesive Manufacturing

Not Known or Reasonably Ascertainable

All Other Basic Inorganic Chemical Manufacturing

Construction

Furniture and Related Product Manufacturing

Printing Ink Manufacturing

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

Miscellaneous Manufacturing

Synthetic Rubber Manufacturing

Transportation Equipment Manufacturing

Benzene, ethenyl-: ACTIVE

Benzene, ethenyl-, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Styrene specifications are largely dictated by the market. There is no formal agreement in the industry. ... The typical assay increased from 99.6% to 99.8% during the 1980s. As of 1996, an assay of 99.8% is still generally accepted. Newer plants in the United States are designed for 99.90% purity and in some cases as high as 99.95%.

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: styrene; Matrix: air; Detection Limit: 1.84 ppm for 10 meter absorption pathlength.

Method: OSHA 89; Procedure: gas chromatography with flame ionization detector; Analyte: styrene; Matrix: air; Detection Limit: 100 ppb (426 ug/cu m).

Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: styrene; Matrix: validated for treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.

For more Analytic Laboratory Methods (Complete) data for Styrene (19 total), please visit the HSDB record page.

Clinical Laboratory Methods

Styrene oxide-cysteine adduction is predominantly involved in protein covalent modification after exposure in vivo to styrene or styrene oxide. In the present study, /researchers/ developed an alkaline permethylation- and GC/MS-based approach to detect styrene oxide-derived protein adduction. Permethylation of the protein adducts produced two methylthiophenylethanols, namely 2-methylthio-2-phenyl-1-ethanol and 2-methylthio-1-phenyl-1-ethanol. To improve the permethylation efficiency, reaction conditions, including temperature, time, NaOH strength, and molar ratio of CH(3)I/NaOH, were explored. Under optimized conditions, the yields of the analyte formation resulting from permethylation of authentic standard alpha- and beta-mercapturic acids, representing alpha and beta isomers of cysteine adducts, were 35% and 28%, respectively. Permethylation of styrene oxide-modified bovine serum albumin released the two methylthiophenylethanols with an alpha-/beta-adduction ratio of 1.5. A concentration-dependent increase in both alpha- and beta-adduction was observed in mouse liver microsomes incubated with styrene at various concentrations. CD-1 mice were administered intraperitoneally with styrene at doses of 0, 50, and 400mg/kg daily for 5 days. The formation of protein adducts derived from styrene oxide in whole blood in 400mg/kg group was observed with an alpha/beta ratio of 4.8, suggesting that the reaction of styrene oxide with cysteine residues took place more likely at the alpha-carbon than the beta-carbon of styrene oxide.

Styrene is one of the most important industrial chemicals, with an enormously high production volume worldwide. The urinary mercapturic acids of its metabolite styrene-7,8-oxide, namely N-acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (PHEMA 1) and N-acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine (PHEMA 2), are specific biomarkers for the determination of individual internal exposure to this highly reactive intermediate of styrene. /Investigators/ have developed and validated a fast, specific and very sensitive method for the accurate determination of the sum of phenylhydroxyethyl mercapturic acids (PHEMAs) in human urine with an automated multidimensional liquid chromatography-tandem mass spectrometry method using (13)C(6)-labelled PHEMAs as internal standards. Analytes were stripped from the urinary matrix by online extraction on a restricted access material, transferred to the analytical column and subsequently determined by tandem mass spectrometry. The limit of quantification (LOQ) for the sum of PHEMAs was 0.3 ug/L urine and allowed us to quantify the background exposure of the (smoking) general population. Precision within series and between series ranged from 1.5 to 6.8% at three concentrations ranging from 3 to 30 ug/L urine; the mean accuracy was between 104 and 110%. We applied the method to spot urine samples from 40 subjects of the general population with no known occupational exposure to styrene. The median levels (range) for the sum of PHEMAs in urine of non-smokers (n = 22) were less than 0.3 ug/L (less than 0.3 to 1.1 ug/L), whereas in urine of smokers (n = 18), the median levels were 0.46 ug/L (less than 0.3 to 2.8 ug/L). Smokers showed a significantly higher excretion of the sum of PHEMAs (p = 0.02). ...

Styrene and 1,3-butadiene are important intermediates used extensively in the plastics industry. They are metabolized mainly through cytochrome P450-mediated oxidation to the corresponding epoxides, which are subsequently converted to diols by epoxide hydrolase or through spontaneous hydration. The resulting styrene glycol and 3-butene-1,2-diol have been suggested as biomarkers of exposure to styrene and 1,3-butadiene, respectively. Unfortunately, poor ionization of the diols within electrospray mass spectrometers becomes an obstacle to the detection of the two diols by liquid chromatography/electrospray ionization-mass spectrometry (LC/ESI-MS). /The authors/ developed an LC/ESI-MS approach to analyze styrene glycol and 3-butene-1,2-diol by means of derivatization with 2-bromopyridine-5-boronic acid (BPBA), which not only dramatically increases the sensitivity of diol detection but also facilitates the identification of the diols. The analytical approach developed was simple, quick, and convincing without the need for complicated chemical derivatization. To evaluate the feasibility of BPBA as a derivatizing reagent of diols, /the authors/ investigated the impact of diol configuration on the affinity of a selection of diols to BPBA using the established LC/ESI-MS approach. /They/ found that both cis and trans diols can be derivatized by BPBA. In conclusion, BPBA may be used as a general derivatizing reagent for the detection of vicinal diols by LC/MS.

For more Clinical Laboratory Methods (Complete) data for Styrene (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Flammable liquids.

Must be inhibited during storage.

Store in a cool, dry, well-ventilated place. Separate from oxidizing materials, peroxides, and metal salts. /Styrene monomer, inhibited/

For more Storage Conditions (Complete) data for Styrene (6 total), please visit the HSDB record page.

Interactions

The toxicity of butadiene and styrene is exerted by their metabolites. Such metabolites have been extensively scrutinized at the in vitro level demonstrating evident genotoxic properties. In monitoring, a diverse range of outcomes has been produced. Additionally, epidemiological studies in rubber workers face difficulties of data interpretation due to the changeability and multiple exposures of the workers as well as to confounding factors inherent to the cohorts. Nevertheless, toxicity has been associated with a significant trend of increasing the risk of leukemia in employees at the styrene-butadiene rubber industry. Thus, further effort must be made to distinguish the exposures to each chemical over time and to characterize their interrelationships. The present investigation focuses on the effects and mechanisms of damage of the mixture styrene-butadiene by examining its metabolites: styrene oxide (SO), butadiene monoepoxide (BME) and butadiene diepoxide (BDE) respectively. The in vitro Comet assay on frozen lymphocytes has been employed to ascertain the DNA damage patterns for the styrene-butadiene metabolites combined and on their own. Different patterns were observed for the mixture and each of its components. This study has also led to determining the mechanism of damage of the mixture and the compounds. With regard to the presence of reactive oxygen species (ROS), co-treatment with catalase does not modulate the genotoxicity of the mixture but it does modulate its components. The outcomes also indicate that the mixture induces cross-links and this is due to the influence of BDE in the mixture, being more evident as the concentration of BDE increases. An investigation on the sensitivity of lymphocytes from occupationally un/exposed subjects to in vitro exposure of the mixture and its components revealed that occupationally exposed subjects had a substantially higher background of DNA damage and a lower sensitivity to the metabolites of styrene, 1,3-butadiene and its mixture.

Co-admin of styrene (6 g/kg) and diethyl maleate (a depletor of reduced glutathione) to hamsters caused an incr in the hepatotoxic effect of styrene as measured by serum aminotransferase activity. Co-admin of styrene with methionine protected the liver from cell damage. ... Excretion of styrene metabolites (2.2 mmol/kg) in urine was suppressed when rats were co-injected with toluene or trichloroethylene (2-11 mmol/kg).

Male Sprague-Dawley rats were used to study the renal toxicity potential of subchronic exposure to non-toxic doses of a combination of styrene and toluene. Four groups (n=6) of rats were injected ip with: (1) 4 mmol styrene 2 times/day at 4 hr intervals; (2) 10 mmol toluene/kg once/day; (3) 4 mmol styrene/kg 2 times/day plus 10 mmol toluene/kg once/day; (4) Corn oil (control vehicle) once/day. All treatments were given 5 days/wk for 4 consecutive wk. The rats were placed in metabolism cages for 24 hr at the end of each 5 day treatment, and blood and urine were collected. At the end of 4 wk, the rats were sacrificed for removal of the kidneys. By the fourth wk, there was a significant incr (p<0.05) in urinary excretion of gamma-glutamyl transpeptidase, protein and glucose by the group receiving combined treatment versus those receiving treatment with either chemical alone. There was an increase in excretion of hippuric acid in the mixture treatment group, but no increase in mandelic and phenylglyoxylic acids and thioethers. Blood urinary nitrogen was not modified by the individual chemicals or the mixture. Electron microscopic exam of the kidney showed an increase of single membrane vacuoles in the proximal convoluted tubules of rats treated with a mixture of chemicals, but not with toluene or styrene alone. /Results/ indicate that subchronic exposure to a mixture of toluene and styrene may increase renal toxicity compared to either individual chemical.

For more Interactions (Complete) data for Styrene (14 total), please visit the HSDB record page.

Stability Shelf Life

On exposure to light and air it slowly undergoes polymerization and oxidation with formation of peroxides, etc..

It is a storage hazard above 32 °C.

... Styrene is stabilized by a polymerization inhibitor (often tertbutylcatechol). If this is not present in adequate concn, styrene can polymerize and explode its container. The polymerization is also speeded up by temperatures above 66 °C (150 °F).

Dates

A fixed-film bioscrubber of Microbacterium esteraromaticum SBS1-7 for toluene/styrene biodegradation

Akanit Wongbunmak, Yanisa Panthongkham, Manop Suphantharika, Thunyarat PongtharangkulPMID: 34126384 DOI: 10.1016/j.jhazmat.2021.126287

Abstract

In the present study, a fixed-film bioscrubber (FFBS) of BTEX-degrading bacterium Microbacterium esteraromaticum SBS1-7 with 'AQUAPOROUSGEL® or APG' supporting material was continuously fed with toluene- or styrene-contaminated gas stream for 172 days. Response Surface Methodology (RSM) was used to optimize the biofilm formation on APG as well as the toluene biodegradation in mineral salt medium (MM). The results suggested that 1000 ppm of yeast extract (YE) was necessary for biofilm formation of SBS1-7. The optimized combination of YE and toluene concentration exhibiting the highest biofilm formation and toluene removal was further employed in an up-scale FFBS operation. The maximum Elimination Capacity (EC) of 203 g·m

·h

was obtained at the toluene Inlet Loading Rate (ILR) of 295 g·m

·h

. FFBS of SBS1-7 was able to withstand a 5-day shutdown and required only 24 h to recover. Moreover, when the inlet Volatile Organic Compound was shifted to styrene, FFBS required only 24 h for adaptation and the system was able to efficiently remove ~95% of styrene after that. Finally, the performance of the bioscrubber when operated in 2 different modes of operation (FFBS vs Biotricking Filter or BTF) were compared. This study evidently demonstrated the robustness and stability of FFBS with M. esteraromaticum SBS1-7.

Real-time quantitative detection of styrene in atmosphere in presence of other volatile-organic compounds using a portable device

Francesco Radica, Giancarlo Della Ventura, Luca Malfatti, Mariangela Cestelli Guidi, Annalisa D'Arco, Antonio Grilli, Augusto Marcelli, Plinio InnocenziPMID: 34215125 DOI: 10.1016/j.talanta.2021.122510

Abstract

Exposure to styrene is a major safety concern in the fibreglass processing industry. This compound is classified by the International Agency for Research on Cancer as a possible human carcinogen. Several types of analytical equipment exist for detecting volatile organic compounds (VOCs) in the atmosphere; however, most of them operate ex-situ or do not provide easy discrimination between different molecules. This work introduces an improved and portable method based on FTIR spectroscopy to analyse toxic gaseous substances in working sites down to a concentration of less than 4 ppm. Styrene and a combination of VOCs typically associated with it in industrial processes, such as acetone, ethanol, xylene and isopropanol, have been used to calibrate and test the methodology. The results demonstrate that the technique offers the possibility to discriminate between different gaseous compounds in the atmosphere with a high degree of confidence and obtain very accurate quantitative information on their concentration, down to the ppm level, even when different VOCs are present in a mixture.Exploring the OH-initiated reactions of styrene in the atmosphere and the role of van der Waals complex

Xiaoqing Wu, Qifeng Hou, Jiabin Huang, Jiajue Chai, Feng ZhangPMID: 34082313 DOI: 10.1016/j.chemosphere.2021.131004

Abstract

Reacting with OH provides a major sink for styrene in the atmosphere, with three possible pathways including OH-addition, H-abstraction and addition-dissociation reactions. However, the total rate coefficients of styrene + OH were measured as 1.2-6.2 × 10cm

molecule

s

under atmospheric conditions, varying by a maximum factor of 5. On the other hand, only one theoretical work reported this rate coefficient as 19.1 × 10

cm

molecule

s

, which exhibits up to 16 times that measured in laboratory studies. In the present study, the reaction kinetics of styrene + OH was extensively studied with high-level quantum chemical methods combined with RRKM/master equation simulations. In particular, we carried out theoretical treatments for the formation of pre-reaction Van der Waals complexes of styrene + OH, and examined their influence on the reaction kinetics. The total rate coefficient for styrene + OH is calculated to be 1.7 × 10

cm

molecule

s

at 300 K, 1 atm. The main products are addβ (88.2%), add5 (6.9%), addα (1.9%) and add3 (1.7%). Using our computed rate coefficient and the global atmospheric hydroxyl radical concentration (2 × 10

radicals per cm

), the lifetime of styrene in the atmosphere is estimated at 8.0 h. The degradation of styrene might be negligible for the formation of ozone in the atmosphere based upon the photochemical ozone creation potentials calculation. The computed product yields indicate that addβ via subsequent reactions could significantly produce formaldehyde and benzaldehyde that were observed in previous experimental studies on styrene oxidation, and contribute to the formation of secondary organic aerosols.

Efficient carboxylation of styrene and carbon dioxide by single-atomic copper electrocatalyst

Yueli Quan, Ruohan Yu, Jiexin Zhu, Anxiang Guan, Ximeng Lv, Chao Yang, Si Li, Jinsong Wu, Gengfeng ZhengPMID: 34087598 DOI: 10.1016/j.jcis.2021.05.105

Abstract

Electrocarboxylation of olefins with carbon dioxide (CO) is a potential approach to produce carboxylates as synthetic intermediates of polymer and pharmaceuticals. Nonetheless, due to the intrinsic inertness of CO

at ambient conditions, the electrocarboxylation efficiency has been quite limited, typically with high applied potentials and low current densities. In this work, we demonstrate that nitrogen-coordinated single-atomic copper sites on carbon framework (Cu/NC) served as an excellent electrocatalyst for electrocarboxylation of styrene with CO

. The Cu/NC catalyst allowed to efficiently activate CO

, followed by nucleophilic attack to carboxylate styrene to produce phenylsuccinic acid, thus leading the reaction toward the CO

activation pathway. The enhanced CO

activation capability enabled increased selectivity and activity for electrocarboxylation of styrene. The Faradaic efficiency of electrocarboxylation was 92%, suggesting most of the activated CO

proceeded to react with styrene rather than direct reduction to CO or CH

. The electrocarboxylation exhibited almost 100% product selectivity toward phenylsuccinic acid, with a high partial current density of 58 mA·cm

at -2.2 V (vs. Ag/AgI), corresponding to an outstanding production rate of 216 mg·cm

·h

, substantially exceeding previously reported works. Our work suggests an exciting perspective in electrocarboxylation of olefins by rational design of CO

activation electrocatalysts.

Chemical Composition and Cytotoxic Activity of the Essential Oil and Oleoresins of In Vitro Micropropagated

Md Moshfekus Saleh-E-In, Paromik Bhattacharyya, Johannes Van StadenPMID: 34361724 DOI: 10.3390/molecules26154556

Abstract

Orchids are rich treasure troves of various important phytomolecules. Among the various medicinal orchids,stands out prominently in the preparing of various herbal medicines due to its high therapeutic importance. The nodal explants of

were sampled from asymbiotically germinated seedlings on basal Murashige and Skoog (MS) medium and were micropropagated in MS medium supplemented with 3% sucrose and 10 µM

topolin (

T) + 5 µM naphthalene acetic acid (NAA) +15 µM indole butyric acid (IBA) + 30 µM phloroglucinol (PG). In the present study, the essential oil was extracted by hydrodistillation and the oleoresins by the solvent extraction method from the micropropagated

. The essential oil and the oleoresins were analysed by Gas Chromatography (GC) and GC/MS (Mass spectrometry). A total of 84 compounds were identified. The most predominant components among them were linoleic acid (18.42%),

-ascorbyl 2,6-dipalmitate (11.50%), linolenic acid (10.98%) and

-cresol (9.99%) in the essential oil; and eicosane (26.34%), n-butyl acetate (21.13%), heptadecane (16.48%) and 2-pentanone, 4-hydroxy-4-methyl (11.13%) were detected in the acetone extract; heptadecane (9.40%), heneicosane (9.45%), eicosane (6.40%), n-butyl acetate (14.34%) and styrene (22.20%) were identified and quantified in the ethyl acetate extract. The cytotoxic activity of essential oil and oleoresins of micropropagated

was evaluated by MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide) assay on Vero cells compared to the standard drug doxorubicin chloride. The present research contains primary information about the therapeutic utility of the essential oil and oleoresins of

with a promising future research potential of qualitative and quantitative improvement through synchronised use of biotechnological techniques.

1,3-Butadiene, styrene and selected outcomes among synthetic rubber polymer workers: Updated exposure-response analyses

Nalini Sathiakumar, Bolanle Bolaji, Ilene Brill, Ligong Chen, Meghan Tipre, Mark Leader, Tarun Arora, Elizabeth DelzellPMID: 34324853 DOI: 10.1016/j.cbi.2021.109600

Abstract

- To evaluate exposure-response relationships between 1,3-butadiene and styrene and selected diseases among synthetic rubber polymer workers.- 21,087 workers (16,579 men; 4508 women) were followed from 1943 through 2009 to determine mortality outcomes. Cox regression models estimated rate ratios (RRs) and 95% confidence intervals (CIs) by quartile of cumulative exposure to butadiene or styrene and exposure-response trends for cancers of the bladder, lung, kidney, esophagus and pancreas, and for all nonmalignant respiratory disease (NMRD), chronic obstructive pulmonary disease (COPD) and pneumonia.

- Bladder cancer RRs were 2.13 (95% CI = 1.03 to 4.41) and 1.64 (95% CI = 0.76 to 3.54) in the highest quartiles of cumulative exposure to butadiene and styrene, respectively, and exposure-response trends were positive for both monomers (butadiene, trend p = 0.001; styrene, trend p = 0.004). Further analyses indicated that the exposure-response effect of each monomer on bladder cancer was demonstrated clearly only in the subgroup with high cumulative exposure (at or above the median) to the other monomer. Lung cancer was not associated with either monomer among men. Among women, lung cancer RRs were above 1.0 in each quartile of cumulative exposure to each monomer, but exposure-response was not seen for either monomer. Male workers had COPD RRs slightly above 1.0 in each quartile of cumulative exposure to each monomer, but there was no evidence of exposure-response among the exposed. Monomer exposure was not consistently associated with COPD in women or with the other cancer outcomes.

- This study found a positive exposure-response relationship between monomer exposures and bladder cancer. The independent effects of butadiene and styrene on this cancer could not be delineated. In some analyses, monomer exposure was associated with lung cancer in women and with COPD in men, but inconsistent exposure-response trends and divergent results by sex do not support a causal interpretation of the isolated positive associations.

Investigations into the Ability to Reduce Cinnamic Acid as Undesired Precursor of Toxicologically Relevant Styrene in Wort by Different Barley to Wheat Ratios (Grain Bill) during Mashing

Valerian Kalb, Torsten Seewald, Thomas Hofmann, Michael GranvoglPMID: 34351749 DOI: 10.1021/acs.jafc.1c03018

Abstract

Styrene is a food-borne toxicant in wheat beer and due to its classification as possibly carcinogenic to humans by the International Agency for Research on Cancer in 2002, mitigation strategies had to be developed. Aiming at understanding the impact of the barley to wheat malt ratio (grain bill) during mashing on the contents of soluble and free (i) cinnamic, (ii)-coumaric, and (iii) ferulic acid, precursors of (i) styrene and the desired vinyl aromatics (ii) 4-vinylphenol and (iii) 2-methoxy-4-vinylphenol in wheat beer, wort was prepared at four different barley to wheat malt ratios of 100:0, 25:75, 50:50, and 0:100 (w/w). Additionally, the malts were produced at different germination temperatures and aeration rates (12/32, 18/35, 18/25, 24/18, and 26/25 (°C; L/min)) to consider these two further parameters as well. Thereby, soluble and free phenolic acid contents in wort showed linear correlations to the percentage of wheat in the grain bill, highlighting the absence of synergistic effects when mixing barley and wheat malts. In contrast, the results described the phenolic acid contents as a function of the concentrations in the respective barley and wheat wort, multiplied by their percentage in the grain bill. However, a clear recommendation for favorable barley to wheat malt ratios leading to a decrease of soluble and free cinnamic acid in wort could not be made, as the contents in the present study proved to be highly dependent on the barley and wheat varieties used during mashing and the parameters applied during malting. This was not the case for

-coumaric acid for which a clear decrease of the soluble and free forms was found with increasing wheat malt contents. Differently, the soluble form of ferulic acid increased with an increasing percentage of wheat malt, while the free form decreased. The malting parameters clearly recommended high germination temperatures and low aeration rates when aiming at a reduction of undesired cinnamic acid in wort. Fortunately, soluble and free

-coumaric and ferulic acid contents were only slightly affected, indicating that the formation of the characteristic wheat beer aroma might not suffer when applying these favorable conditions for styrene reduction.

Differences in SMA-like polymer architecture dictate the conformational changes exhibited by the membrane protein rhodopsin encapsulated in lipid nano-particles

Rachael L Grime, Richard T Logan, Stephanie A Nestorow, Pooja Sridhar, Patricia C Edwards, Christopher G Tate, Bert Klumperman, Tim R Dafforn, David R Poyner, Philip J Reeves, Mark WheatleyPMID: 34477756 DOI: 10.1039/d1nr02419a

Abstract

Membrane proteins are of fundamental importance to cellular processes and nano-encapsulation strategies that preserve their native lipid bilayer environment are particularly attractive for studying and exploiting these proteins. Poly(styrene-co-maleic acid) (SMA) and related polymers poly(styrene-co-(N-(3-N',N'-dimethylaminopropyl)maleimide)) (SMI) and poly(diisobutylene-alt-maleic acid) (DIBMA) have revolutionised the study of membrane proteins by spontaneously solubilising membrane proteins direct from cell membranes within nanoscale discs of native bilayer called SMA lipid particles (SMALPs), SMILPs and DIBMALPs respectively. This systematic study shows for the first time, that conformational changes of the encapsulated protein are dictated by the solubilising polymer. The photoactivation pathway of rhodopsin (Rho), a G-protein-coupled receptor (GPCR), comprises structurally-defined intermediates with characteristic absorbance spectra that revealed conformational restrictions with styrene-containing SMA and SMI, so that photoactivation proceeded only as far as metarhodopsin-I, absorbing at 478 nm, in a SMALP or SMILP. In contrast, full attainment of metarhodopsin-II, absorbing at 382 nm, was observed in a DIBMALP. Consequently, different intermediate states of Rho could be generated readily by simply employing different SMA-like polymers. Dynamic light-scattering and analytical ultracentrifugation revealed differences in size and thermostability between SMALP, SMILP and DIBMALP. Moreover, encapsulated Rho exhibited different stability in a SMALP, SMILP or DIBMALP. Overall, we establish that SMA, SMI and DIBMA constitute a 'toolkit' of solubilising polymers, so that selection of the appropriate solubilising polymer provides a spectrum of useful attributes for studying membrane proteins.Sensor Based on a Poly[2-(Dimethylamino)ethyl Methacrylate-

Fairouz Aberkane, Imene Abdou, Nadia Zine, Nicole Jaffrezic-Renault, Abdelhamid Elaissari, Abdelhamid ErrachidPMID: 33919562 DOI: 10.3390/s21082850

Abstract

Melamine has been used as a non-protein nitrogenous additive in food products to artificially increase the apparent "false" protein content. Melamine is known as a dangerous and poisonous substance for human health and it causes diverse diseases. An electrochemical sensor for melamine detection has been developed by modification of a glassy carbon electrode using copolymer poly[DMAEMA--styrene], gold nanoparticles, and methylene blue. The characterization of the modified electrode was conducted using several analysis techniques including cyclic voltammetry (CV), differential pulse voltammetry (DPV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). The electrochemical detection of melamine was performed by impedance spectroscopy. Obtained results revealed that the developed sensor has a large detection range from 5.0 × 10

to 3.8 × 10

M with a low detection limit of 1.8 × 10

M (at S/N = 3). Various interfering species such as phenol, hydroquinone, and bisphenol A have been used and their behavior on modified electrode has been studied.

Production of Enantiopure Chiral Epoxides with

Dominika Gyuranová, Radka Štadániová, Zuzana Hegyi, Róbert Fischer, Martin RebrošPMID: 33802034 DOI: 10.3390/molecules26061514

Abstract

Styrene monooxygenases are a group of highly selective enzymes able to catalyse the epoxidation of alkenes to corresponding chiral epoxides in excellent enantiopurity. Chiral compounds containing oxirane ring or products of their hydrolysis represent key building blocks and precursors in organic synthesis in the pharmaceutical industry, and many of them are produced on an industrial scale. Two-component recombinant styrene monooxygenase (SMO) fromwas expressed as a fused protein (StyAL2StyB) in

BL21(DE3). By high cell density fermentation, 35 g

/L of biomass with overexpressed SMO was produced. SMO exhibited excellent stability, broad substrate specificity, and enantioselectivity, as it remained active for months and converted a group of alkenes to corresponding chiral epoxides in high enantiomeric excess (˃95-99% ee). Optically pure (

)-4-chlorostyrene oxide, (

)-allylbenzene oxide, (2

,5

)-1,2:5,6-diepoxyhexane, 2-(3-bromopropyl)oxirane, and (

)-4-(oxiran-2-yl)butan-1-ol were prepared by whole-cell SMO.